2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole
Description
The compound 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole is a heterocyclic molecule featuring a benzothiazole core linked to an octahydropyrrolo[3,4-c]pyrrole bicyclic system substituted with a 6-methylpyridazinyl group. The octahydropyrrolopyrrole moiety may enhance bioavailability by improving solubility, while the pyridazinyl substituent could modulate receptor-binding affinity.
Properties
IUPAC Name |
2-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5S/c1-12-6-7-17(21-20-12)22-8-13-10-23(11-14(13)9-22)18-19-15-4-2-3-5-16(15)24-18/h2-7,13-14H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMRZHSQQMYJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CC3CN(CC3C2)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the construction of the pyridazine and pyrrolopyrrole rings through cyclization reactions. Key steps may include:
Formation of Benzothiazole Core: This can be achieved through the condensation of 2-aminothiophenol with a suitable aldehyde or ketone.
Pyridazine Ring Construction: The pyridazine ring can be synthesized via cyclization reactions involving hydrazine derivatives and appropriate dicarbonyl compounds.
Pyrrolopyrrole Ring Formation: This step often involves the cyclization of a suitable precursor, such as a diketone or diester, with an amine or hydrazine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or thiols, often under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, useful in various chemical transformations and synthetic pathways.
Mechanism of Action
The mechanism of action of 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Structural Analog 1: 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole
Key Features :
- Core Structure : Benzothiazole linked to a dihydropyrazoline ring substituted with 4-methoxyphenyl and phenyl groups.
- Synthesis: Condensation of 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one in ethanol .
- Pharmacology : Pyrazoline derivatives exhibit antitumor and antidepressant activities, attributed to interactions with serotonin receptors or DNA intercalation .
- Structural Differences : Unlike the target compound’s octahydropyrrolopyrrole system, this analog uses a planar pyrazoline ring, which may reduce conformational flexibility and alter pharmacokinetics.
Data Table :
Structural Analog 2: 3-Methyl-1-[5-(1-methyl-1H-1,3-benzodiazol-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]butan-1-one
Key Features :
- Core Structure : Octahydropyrrolopyrrole system linked to a benzodiazole group.
- Synthesis: Not explicitly detailed in evidence, but likely involves coupling reactions between pyrrolopyrrole and benzodiazole precursors .
- Pharmacology : Benzodiazole derivatives are explored for antimicrobial and kinase inhibition properties.
Data Table :
| Property | Target Compound | Analog 2 |
|---|---|---|
| Molecular Formula | Not Reported | C₁₉H₂₃N₅O |
| Molecular Weight | Not Reported | 337.4 g/mol |
| Key Substituent | 6-Methylpyridazinyl | 1-Methylbenzodiazole |
| Bioactivity | Inferred CNS/antitumor | Antimicrobial, kinase inhibition |
Structural Analog 3: 2-[5-(2-Difluoromethanesulfonylbenzoyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-thiazole
Key Features :
- Core Structure : Octahydropyrrolopyrrole linked to a thiazole ring substituted with a difluoromethanesulfonylbenzoyl group.
- Physical Properties : Molecular weight = 413.5 g/mol; solubility likely enhanced by sulfonyl groups .
- Structural Differences : The sulfonylbenzoyl group introduces strong electron-withdrawing effects, contrasting with the target compound’s pyridazinyl group. This could influence binding to targets like proteases or kinases.
Data Table :
| Property | Target Compound | Analog 3 |
|---|---|---|
| Molecular Formula | Not Reported | C₁₈H₁₈F₂N₂O₃S₂ |
| Molecular Weight | Not Reported | 413.5 g/mol |
| Key Substituent | 6-Methylpyridazinyl | Difluoromethanesulfonylbenzoyl |
| Bioactivity | Inferred CNS/antitumor | Protease inhibition |
Pharmacological Implications
- Substituent Impact : The 6-methylpyridazinyl group in the target compound may enhance CNS penetration compared to bulkier substituents (e.g., 4-methoxyphenyl in Analog 1).
- Bioisosteric Replacements : Replacing benzothiazole with thiazole (Analog 3) or pyrazoline (Analog 1) alters electron density and steric bulk, affecting target selectivity.
Biological Activity
The compound 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole represents a novel class of biologically active heterocycles with significant therapeutic potential. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a complex molecular structure that includes both benzothiazole and pyrrole moieties. This unique combination contributes to its diverse biological activities. The molecular formula is with a molecular weight of approximately 320.44 g/mol.
Research indicates that compounds containing benzothiazole and pyrrole derivatives exhibit various mechanisms of action:
- Anticancer Activity : Studies have shown that pyrrole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cellular proliferation. For instance, the antiproliferative effects were evaluated using resazurin assays, demonstrating significant cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Pyrrole derivatives have been reported to possess antimicrobial activities against a range of pathogens. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrole ring can enhance antimicrobial efficacy .
- Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory potential of benzothiazole derivatives, which may inhibit pro-inflammatory cytokines and enzymes such as COX-2 .
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds that share structural similarities with 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole:
- Cytotoxicity and Apoptosis : A study evaluated a series of fused pyrroles for their cytotoxic effects on HepG2 liver cancer cells. The results indicated that specific derivatives significantly reduced cell viability and induced apoptosis through caspase activation .
- Antimicrobial Testing : Another research effort focused on the synthesis of pyrrole-containing compounds, which were screened for their antimicrobial activity against Gram-positive and Gram-negative bacteria. Some derivatives demonstrated promising results, indicating their potential as new antimicrobial agents .
- Inflammation Modulation : A recent investigation into the anti-inflammatory properties of benzothiazole derivatives revealed that certain compounds effectively inhibited the production of inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Data Table: Biological Activities Summary
| Biological Activity | Compound Tested | Method Used | Results |
|---|---|---|---|
| Cytotoxicity | Pyrrole Derivatives | Resazurin Assay | Significant reduction in cell viability in HepG2 cells |
| Antimicrobial | Benzothiazole Derivatives | Disk Diffusion | Effective against multiple bacterial strains |
| Anti-inflammatory | Pyrrole Compounds | Cytokine Assay | Inhibition of pro-inflammatory cytokine production |
Q & A
Q. What are the key synthetic strategies for preparing 2-[5-(6-Methylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1,3-benzothiazole?
The synthesis typically involves multi-step condensation and cyclization reactions. For example:
- Step 1 : Condensation of hydrazine derivatives with ketones (e.g., 1-(6-methylbenzo[d]thiazol-2-yl)hydrazine with α,β-unsaturated ketones in ethanol) to form pyrazoline intermediates .
- Step 2 : Cyclization under acidic or thermal conditions to construct the octahydropyrrolo[3,4-c]pyrrole core.
- Step 3 : Functionalization via nucleophilic substitution or coupling reactions to introduce the 6-methylpyridazinyl moiety .
Key Methodological Considerations : Optimize reaction time and stoichiometry to avoid side products (e.g., over-oxidation or incomplete cyclization). Use HPLC to monitor purity during intermediate steps .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- 1H/13C NMR : Assign proton environments (e.g., distinguishing pyrrolidine/pyridazine protons) and confirm regiochemistry of substituents.
- IR Spectroscopy : Identify functional groups (e.g., C=N stretching in benzothiazole at ~1600 cm⁻¹) .
- High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using C18 columns with acetonitrile/water gradients .
Example Data :
| Technique | Key Peaks/Features |
|---|---|
| 1H NMR (DMSO-d6) | δ 2.45 (s, 3H, CH3), δ 3.85–4.20 (m, 8H, pyrrolidine) |
| IR (KBr) | 1595 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C) |
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound?
- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., 14α-demethylase lanosterol, PDB: 3LD6). Key parameters:
- Grid Box : Center on the heme cofactor (coordinates x=15.2, y=22.8, z=18.4).
- Scoring Function : Analyze binding energy (ΔG ≤ -8 kcal/mol suggests strong inhibition) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å indicates stable binding).
Q. How can crystallographic data resolve ambiguities in stereochemistry?
- X-ray Diffraction : Use SHELXL for refinement. Key steps:
- Data Collection : High-resolution (<1.0 Å) data at synchrotron facilities.
- Refinement : Apply anisotropic displacement parameters for non-H atoms.
- Validation : Check Flack parameter to confirm absolute configuration .
Example : A related pyrrolo[3,4-c]pyrrole derivative showed chair conformations in the octahydropyrrolo core, confirmed via SHELX refinement .
Q. What strategies address contradictory biological activity data in structure-activity relationship (SAR) studies?
- Hypothesis Testing :
- Stereochemical Impact : Compare enantiomers (e.g., via chiral HPLC) to isolate active conformers.
- Metabolite Screening : Use LC-MS to identify in vitro degradation products that may interfere with assays.
- Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out nonspecific binding .
Q. How can regioselective functionalization of the pyrrolo[3,4-c]pyrrole core be achieved?
- Directed Metalation : Use LDA (lithium diisopropylamide) at -78°C to deprotonate the N-H group, followed by electrophilic quenching (e.g., alkyl halides).
- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 catalyze aryl/heteroaryl group introduction at the C-5 position .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Optimization : Replace ethanol with DMF or THF for better solubility of intermediates.
- Work-Up : Use continuous flow reactors to reduce reaction time and improve yield (>80% purity via flash chromatography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
